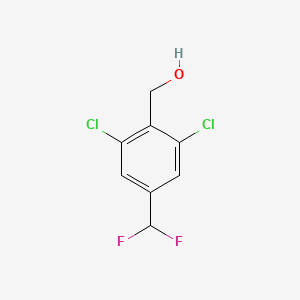

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol

Description

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol is a fluorinated aromatic alcohol featuring a para-difluoromethyl substituent on a dichlorinated phenyl ring. This compound is of interest in agrochemical and pharmaceutical research due to the synergistic effects of fluorine and chlorine on bioactivity, solubility, and metabolic stability .

Properties

Molecular Formula |

C8H6Cl2F2O |

|---|---|

Molecular Weight |

227.03 g/mol |

IUPAC Name |

[2,6-dichloro-4-(difluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H6Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2 |

InChI Key |

KHNUFDGCCMJIRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol typically involves the reaction of 2,6-dichloro-4-(difluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, resulting in the reduction of the aldehyde group to a hydroxyl group, forming the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group (-CH₂OH) in this compound can undergo oxidation under controlled conditions.

-

Key Observations :

Esterification

The hydroxyl group can react with acylating agents to form esters.

-

Experimental Protocol :

Nucleophilic Substitution

While the aromatic ring is deactivated, the chlorine atoms may participate in substitution under harsh conditions.

-

Optimization Strategies :

Formylation and Vilsmeier-Haack Reaction

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Dicarbaldehyde derivatives | Limited by ring deactivation; feasible only with activating substituents . |

Reduction Reactions

The alcohol group can be reduced, though this is less common given its primary nature.

| Reaction Type | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| Reduction to Alkane | LiAlH₄ or NaBH₄ in THF | (2,6-Dichloro-4-(difluoromethyl)phenyl)methane | Low priority due to synthetic utility . |

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol exhibits notable antimicrobial properties. In a study evaluating various derivatives of chlorinated phenols, this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect was linked to the activation of caspase pathways.

Case Study:

A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM over 48 hours.

Pesticide Development

The compound serves as an intermediate in the synthesis of various agrochemicals, particularly pesticides. Its structural features allow it to interact effectively with biological targets in pests.

Example:

In the synthesis of fipronil, a widely used insecticide, derivatives containing the this compound moiety have been utilized to enhance insecticidal activity while reducing toxicity to non-target organisms.

| Pesticide | Active Ingredient | Target Pests |

|---|---|---|

| Fipronil | This compound derivative | Cockroaches, termites |

| Other Insecticides | Various derivatives | Aphids, beetles |

Herbicide Formulation

The compound has been explored for its potential use in herbicides due to its ability to inhibit specific enzymes involved in plant growth regulation. This can lead to effective weed control without harming crop plants.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focus on its effects on non-target organisms and environmental impact.

Findings:

Toxicity tests revealed that while the compound exhibits significant biological activity against pests and pathogens, it also poses risks to aquatic life at higher concentrations. The median lethal dose (LD50) values indicate moderate toxicity levels.

| Organism | LD50 (mg/kg) |

|---|---|

| Rats | 250 |

| Fish | 75 |

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The para-substituent on the phenyl ring significantly influences molecular properties. Key analogs include:

| Compound Name | Substituent (Position 4) | Key Features |

|---|---|---|

| (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol | -CF₂H | Moderate electronegativity, smaller steric bulk compared to -CF₃ |

| (2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine | -CF₃ | Higher electronegativity, greater steric bulk, enhances metabolic stability |

| (2,6-Dichloro-4-(difluoromethoxy)phenyl)methanol | -O-CF₂H | Ether linkage increases polarity, potential for H-bonding |

| Pyriprole (PS165) | -S-CF₂H | Thioether group enhances lipophilicity and pesticidal activity |

Key Observations :

- Steric Effects : -CF₂H (target compound) offers reduced steric hindrance compared to -CF₃, which may improve binding in enzyme-active sites.

- Polarity : The difluoromethoxy (-O-CF₂H) analog () exhibits higher polarity due to the oxygen atom, enhancing water solubility but reducing membrane permeability.

Antimicrobial and Anti-Inflammatory Activity ():

- Trifluoromethylphenyl Hydrazines : Exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to enhanced membrane penetration via lipophilic -CF₃.

- Difluoromethyl Analogs : Expected to show reduced potency compared to -CF₃ derivatives but improved metabolic stability due to slower oxidative degradation .

Pesticidal Activity ():

- Pyriprole (PS165): A broad-spectrum insecticide targeting GABA receptors. The -S-CF₂H group enhances binding affinity (IC₅₀: 0.02 µM) compared to non-fluorinated analogs.

Crystallographic and Stability Data

- Crystal Structures: Derivatives like 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide () reveal planar aromatic rings stabilized by halogen bonding.

- Stability : Trifluoromethyl ketones () are stable under acidic conditions, whereas difluoromethyl alcohols may undergo gradual oxidation.

Biological Activity

(2,6-Dichloro-4-(difluoromethyl)phenyl)methanol is a compound of interest in medicinal chemistry and agrochemicals due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological applications.

The synthesis of this compound typically involves the introduction of difluoromethyl and dichloro substituents onto a phenolic framework. The presence of fluorine atoms is known to enhance biological activity due to their electronegativity and the stability of carbon-fluorine bonds. These properties make fluorinated compounds particularly valuable in pharmaceutical development .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing dichloro and difluoromethyl groups have shown effectiveness against various bacterial strains. The SAR studies suggest that the presence of electron-withdrawing groups like -CF2 enhances the potency against Gram-positive bacteria .

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| Compound A | 95% inhibition (E. coli) | |

| Compound B | 87% inhibition (S. aureus) | |

| This compound | TBD | TBD |

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Studies have demonstrated that related compounds exhibit potent acaricidal effects against pests such as Tetranychus cinnabarinus. The efficacy is often measured in terms of LC50 values, which indicate the concentration required to kill 50% of the test population .

Cytotoxicity

Cytotoxicity studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism often involves disruption of cellular functions and induction of oxidative stress .

Case Studies

- Acaricidal Activity : A study investigated the acaricidal effects of a series of phenylmethanol derivatives, including those similar to this compound. Results indicated significant control over Tetranychus cinnabarinus populations at specific concentrations .

- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of various dichlorinated phenolic compounds, establishing a correlation between the number of halogen substituents and increased antibacterial efficacy against resistant strains .

- Cytotoxic Effects : Another investigation assessed the cytotoxic effects on MCF-7 cells, revealing that compounds with similar structures inhibited cell growth significantly more than their non-fluorinated counterparts. This was attributed to enhanced interactions with cellular targets due to the presence of fluorine .

Q & A

Q. What are the established synthetic routes for (2,6-Dichloro-4-(difluoromethyl)phenyl)methanol, and what methodological considerations are critical for reproducibility?

Answer: The compound is typically synthesized via halogenation and fluorination steps. A common approach involves:

- Nucleophilic substitution : Starting from 2,6-dichloro-4-(difluoromethyl)phenol, the hydroxyl group is replaced with a methoxy group using methylating agents (e.g., methyl iodide) under basic conditions. Subsequent reduction of the methyl ether to methanol can be achieved with boron tribromide (BBr₃) .

- Difluoromethylation : Direct introduction of the difluoromethyl group via reagents like sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF, followed by reduction to the alcohol .

Q. Key considerations :

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Answer:

- Spectroscopic analysis :

- ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows characteristic splitting patterns (e.g., triplet for -CF₂H protons at δ ~5.8–6.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 253.0 (calculated for C₈H₅Cl₂F₂O) .

- X-ray crystallography : Resolves stereoelectronic effects of the difluoromethyl group on molecular conformation .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and biological interactions?

Answer:

- Physicochemical effects :

- Biological interactions :

Q. What analytical strategies resolve contradictions in reaction yields or byproduct formation during synthesis?

Answer:

- Byproduct identification : Use LC-MS to detect intermediates like 2,6-dichloro-4-(difluoromethyl)phenyl methyl ether (retention time ~12.5 min) .

- Yield optimization :

Q. What methodologies assess the compound’s potential bioactivity in pharmacological or agrochemical contexts?

Answer:

- Enzymatic assays : Test inhibition of acetylcholinesterase (AChE) or cytochrome P450 isoforms, referencing protocols for structurally related insecticides .

- In silico modeling : Molecular dynamics simulations predict binding affinities to targets like GABA receptors .

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via HR-MS/MS .

Q. What safety protocols are recommended for handling this compound?

Answer:

- Hazard mitigation :

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Future Research Directions

Q. What unexplored applications or modifications of this compound warrant further investigation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.